1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of malononitrile with phenyl isothiocyanate in the presence of sodium hydride in DMF, followed by the addition of further equivalents of phenyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-D][1,3]oxazine derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Thioether-containing heterocycles: Compounds like thioethers also contain sulfur atoms and exhibit similar reactivity patterns.
Uniqueness
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylthio group on the pyrimido[4,5-D][1,3]oxazine core is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-ethyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-3-12-7-6(5-14-9(12)13)4-10-8(11-7)15-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJUSPBSYBIKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2COC1=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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